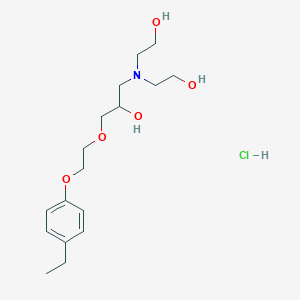

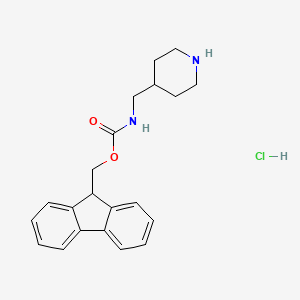

1-(2-methyl-1H-indol-3-yl)-2-quinolin-2-ylsulfanylethanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Indole derivatives, such as 1-(2-methyl-1H-indol-3-yl)-2,2-diphenylethanone, are part of a collection of rare and unique chemicals often used by early discovery researchers . These compounds are typically provided without analytical data, and the buyer assumes responsibility for confirming their identity and purity .

Synthesis Analysis

While specific synthesis information for your compound is not available, similar compounds, such as 2-azido-1-(2-methyl-1H-indol-3-yl)ethanone, have been synthesized and used in biological studies .Chemical Reactions Analysis

Indole derivatives can participate in a variety of chemical reactions. For instance, some indole derivatives have shown inhibitory effects on tubulin polymerization .Physical And Chemical Properties Analysis

The physical and chemical properties of indole derivatives can vary. For instance, 2-(1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl)-N-((3-fluorophenyl)sulfonyl)acetamide is a white powder with a melting point of 182–183 °C .Aplicaciones Científicas De Investigación

1. Thermal Stability in Analytical Processes

The thermal degradation behavior of synthetic cannabinoids like Quinolin-8-yl 1-pentyl-(1H-indole)-3-carboxylate (QUPIC) has been studied, particularly during gas chromatography–mass spectrometry (GC–MS) analysis. It's been found that QUPIC can decompose under analytical conditions due to the presence of an ester bond in its structure. Various parameters, such as the choice of solvent, injection methods, injector temperatures, and injector liners, significantly affect the stability and sensitivity of the analysis of QUPIC, a compound structurally related to 1-(2-methyl-1H-indol-3-yl)-2-quinolin-2-ylsulfanylethanone (Tsujikawa et al., 2014).

2. Synthesis and Structural Studies

The development of new synthetic methods for creating fused tri- and tetracyclic heterocycles, some of which have biological activities like antiviral and DNA intercalating properties, involves compounds structurally similar to 1-(2-methyl-1H-indol-3-yl)-2-quinolin-2-ylsulfanylethanone. These compounds can be obtained from reactions involving isatins and 2-aminobenzylamine under specific conditions (Engqvist & Bergman, 2004).

3. Applications in Photochemistry

The photochemical properties of similar quinoline derivatives have been explored. For example, the photochemical rearrangement of 2-methyl and 2-aryl substituted dimethyl quinoline-3,4-dicarboxylate N-oxides results in the formation of various products depending on the solvent used, demonstrating the complex photochemical behavior of these compounds (Irvine, Summers, & Taylor, 1983).

4. Biological and Chemical Sensing Applications

Compounds structurally related to 1-(2-methyl-1H-indol-3-yl)-2-quinolin-2-ylsulfanylethanone have been studied for their potential as chemosensors. For instance, a study on 1-((quinolin-3-ylimino)methyl)naphthalen-2-ol (HL) demonstrated its use as a ratiometric chemosensor for Al3+ ions, showcasing the compound's responsiveness to specific metal ions and its potential in constructing molecular logic gates (Roy, Dey, & Roy, 2016).

5. Exploring Metal-Ligand Complexes for Fluorescence Applications

Tridentate ligands derived from quinoline and related structures have been synthesized and their reactions with metal complexes investigated. These studies provide insights into the coordination chemistry and photophysical properties of these complexes, potentially leading to applications in fluorescence and imaging technologies (Wei, Babich, Ouellette, & Zubieta, 2006).

Mecanismo De Acción

Direcciones Futuras

Propiedades

IUPAC Name |

1-(2-methyl-1H-indol-3-yl)-2-quinolin-2-ylsulfanylethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16N2OS/c1-13-20(15-7-3-5-9-17(15)21-13)18(23)12-24-19-11-10-14-6-2-4-8-16(14)22-19/h2-11,21H,12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXFFGGXASQALOZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC=CC=C2N1)C(=O)CSC3=NC4=CC=CC=C4C=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-methyl-1H-indol-3-yl)-2-quinolin-2-ylsulfanylethanone | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(((3,6-dichloroimidazo[1,2-a]pyridin-2-yl)methyl)thio)-1H-benzo[d]imidazole](/img/structure/B2643744.png)

![2-(2,4-dichlorophenoxy)-N-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2643750.png)

![3-(benzenesulfonyl)-N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]propanamide](/img/structure/B2643753.png)

![2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(naphthalen-1-yl)acetamide](/img/structure/B2643755.png)

![methyl [8-(3,5-dimethyl-1H-pyrazol-1-yl)-3,7-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl]acetate](/img/structure/B2643759.png)

![1-(3,5-Dimethylbenzoyl)-4-{[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine](/img/structure/B2643760.png)

![(2-Chlorophenyl)(1,1-difluoro-6-azaspiro[2.5]octan-6-yl)methanone](/img/structure/B2643761.png)